(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of an oxime functional group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-ethylphenylamine with glyoxylic acid to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired oxime compound. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Common solvents include ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide
- (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
- (2Z)-N-(4-bromophenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(2Z)-N-(4-ethylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBHWYCGXMTCC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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